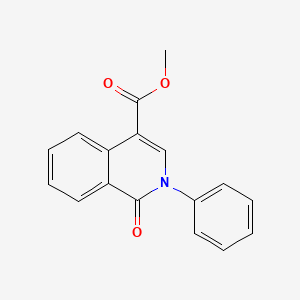

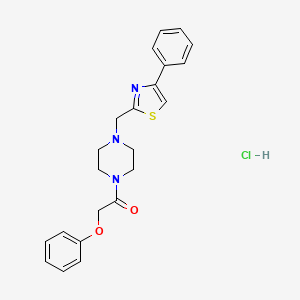

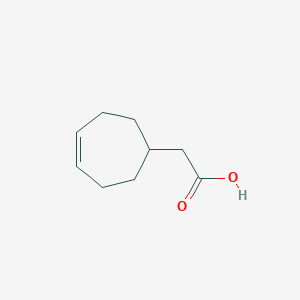

![molecular formula C21H23N3O3S B2694196 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate CAS No. 953136-98-6](/img/structure/B2694196.png)

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are often used in medicinal chemistry due to their potential therapeutic effects .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with other compounds to yield benzothiazole derivatives .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions to form new compounds. The type of reaction and the resulting compound depend on the functional groups present in the benzothiazole derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, and the molecular weight can be determined using mass spectrometry .Wissenschaftliche Forschungsanwendungen

Alpha1-Adrenergic Receptor Antagonists

Compounds structurally similar to the one , such as 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles, have been studied for their potential as ligands for Alpha1-Adrenergic Receptors . These receptors are a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Anti-Inflammatory Properties

Compounds structurally similar to the one have been synthesized and evaluated for their anti-inflammatory properties . For example, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Synthesis of Enrofloxacin

N-Ethyl piperazine, which is part of the structure of the compound , is used in the synthesis of enrofloxacin . Enrofloxacin is an antibiotic used to treat bacterial infections .

Synthesis of Dyes

N-Ethyl piperazine is also used in the synthesis of dyes . The compound could potentially be used in similar applications due to its structural similarity .

Synthesis of Agrochemicals

N-Ethyl piperazine is used in the synthesis of agrochemicals . The compound could potentially be used in similar applications due to its structural similarity .

Synthesis of Other Pharmaceutical Compounds

N-Ethyl piperazine is used in the synthesis of other pharmaceutical compounds . The compound could potentially be used in similar applications due to its structural similarity .

Wirkmechanismus

Target of Action

The primary targets of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

The exact mode of action of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate tuberculosis .

Biochemical Pathways

The specific biochemical pathways affected by 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate tuberculosis , suggesting that they may affect the biochemical pathways associated with this bacterium.

Result of Action

The molecular and cellular effects of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate tuberculosis , suggesting that they may have a bactericidal effect.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-phenoxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-2-23-10-12-24(13-11-23)21-22-18-9-8-17(14-19(18)28-21)27-20(25)15-26-16-6-4-3-5-7-16/h3-9,14H,2,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWAIMPFNJQRRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

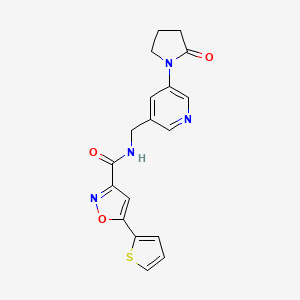

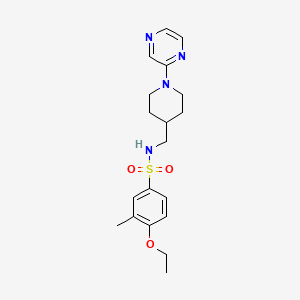

![6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2694115.png)

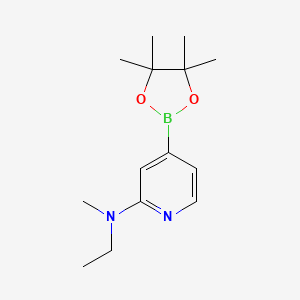

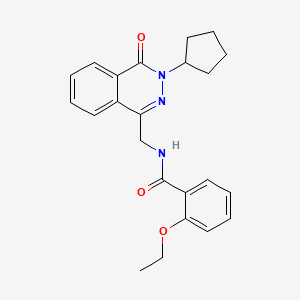

![3-(3-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2694117.png)

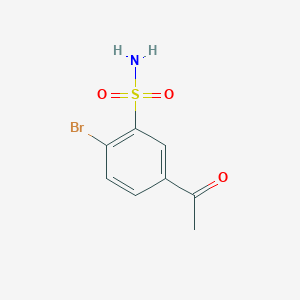

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2694121.png)

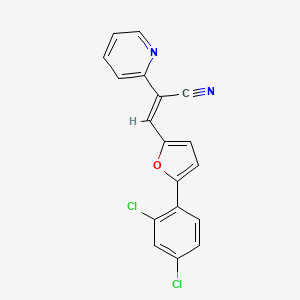

![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2694130.png)